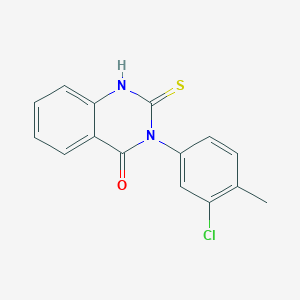
3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H11ClN2OS and its molecular weight is 302.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
- Molecular Formula : C15H11ClN2OS
- Molar Mass : 302.78 g/mol
- Melting Point : 286-288 °C
Biological Activities
While detailed studies specifically addressing the biological activity of 3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are scarce, the following potential activities have been inferred based on its structural properties and related compounds:
- Antitumor Activity : Compounds in the dihydroquinazolinone class have been reported to possess antitumor properties. The presence of the chloro-substituted aromatic ring may enhance this activity through various mechanisms, potentially including the inhibition of cancer cell proliferation.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against various pathogens. The sulfanyl group may contribute to this activity by interacting with bacterial enzymes or disrupting cellular processes.
- Antiviral Potential : Dihydroquinazolinones have also been explored for antiviral applications. The compound's unique structure might allow it to inhibit viral replication or interfere with viral entry into host cells.
Currently, there is no specific information available regarding the mechanism of action for this compound. However, it is hypothesized that its biological activities could involve interactions with specific biological targets, similar to other compounds in its class.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide | Quinazolinone core, bromophenyl group | Explored for anti-inflammatory properties |
| 7-fluoroquinazolinone | Fluorinated quinazoline derivative | Known for enhanced bioactivity due to fluorine substitution |
| 4-chloroquinazoline | Chlorinated derivative of quinazoline | Exhibits significant antimicrobial activity |
The uniqueness of this compound lies in its specific chloro-substituted aromatic structure combined with the sulfanyl group, which may contribute to distinct biological activities compared to these similar compounds .
Case Studies and Research Findings
Despite limited direct studies on this compound, existing literature on related dihydroquinazolinone derivatives provides valuable insights:
- Antiviral Studies : Research has demonstrated that certain dihydroquinazolinones exhibit antiviral properties against viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). For instance, some derivatives showed EC50 values in the micromolar range, indicating potential efficacy against viral infections .
- Antibacterial Research : A study highlighted that thiazolidinone derivatives related to quinazolines exhibited potent antibacterial activity against Gram-positive bacteria. This suggests that similar structural motifs in this compound might also confer antibacterial properties .
属性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMVKSAKNXJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














